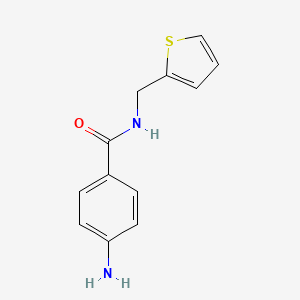

4-amino-N-(thiophen-2-ylmethyl)benzamide

CAS No.: 436095-49-7

Cat. No.: VC2326106

Molecular Formula: C12H12N2OS

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436095-49-7 |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | 4-amino-N-(thiophen-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) |

| Standard InChI Key | DRESFVGIWUNALR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N |

Introduction

4-amino-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula CHNOS. It features a benzamide structure with an amino group and a thiophen-2-ylmethyl substituent, which confers unique electronic and steric properties due to the presence of the thiophene ring . This compound is of interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Synthesis

The synthesis of 4-amino-N-(thiophen-2-ylmethyl)benzamide typically involves several steps, although detailed procedures are not widely documented. Generally, the synthesis of similar benzamide compounds involves reactions between appropriate amines and carboxylic acid derivatives.

Biological Activities

4-amino-N-(thiophen-2-ylmethyl)benzamide has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. The compound's mechanism of action is believed to involve interactions with specific proteins or enzymes, where it may inhibit enzymatic activity or modulate receptor signaling pathways.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Similar benzamide derivatives have shown promise in inhibiting cancer cell growth by targeting specific cellular pathways.

Comparison with Analogous Compounds

| Compound Name | Unique Features |

|---|---|

| 4-amino-N-(thiophen-3-ylmethyl)benzamide | Different thiophene substitution affecting reactivity. |

| 4-amino-N-(furan-2-ylmethyl)benzamide | Features a furan moiety instead of thiophene, altering biological activity. |

| 4-amino-N-(pyridin-2-ylmethyl)benzamide | Contains a pyridine ring, introducing different electronic properties. |

The unique combination of a benzamide structure and a thiophen-2-ylmethyl substituent in 4-amino-N-(thiophen-2-ylmethyl)benzamide distinguishes it from its analogs, potentially leading to distinct interactions with biological targets.

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of 4-amino-N-(thiophen-2-ylmethyl)benzamide. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume